9H-carbazol-9-amine synthesis mechanism and reaction pathway
9H-carbazol-9-amine synthesis mechanism and reaction pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 9H-carbazol-9-amine, a key intermediate in the development of various pharmaceuticals and functional materials. The document details the reaction mechanism, a step-by-step experimental protocol, and the expected analytical data for the synthesized compound.
Introduction
9H-carbazol-9-amine, also known as 9-aminocarbazole, is a derivative of carbazole featuring an amino group attached to the nitrogen atom of the pyrrole ring. This modification provides a reactive handle for further functionalization, making it a valuable building block in medicinal chemistry and materials science. The synthesis of this compound is of significant interest to researchers exploring novel carbazole-based therapeutic agents and organic electronic materials.
Synthesis Mechanism and Reaction Pathway
The synthesis of 9H-carbazol-9-amine from carbazole proceeds via a two-step mechanism involving deprotonation followed by electrophilic amination.
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Deprotonation of Carbazole: In the first step, a strong base, such as potassium hydroxide (KOH), is used to deprotonate the nitrogen atom of the carbazole ring. The acidic nature of the N-H proton in carbazole facilitates the formation of the resonance-stabilized carbazolide anion.
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Electrophilic Amination: The resulting carbazolide anion acts as a nucleophile and attacks the electrophilic nitrogen atom of the aminating agent, hydroxylamine-O-sulfonic acid (HOSA). The nitrogen atom in HOSA is rendered electrophilic by the presence of the electron-withdrawing sulfonate group. This nucleophilic attack results in the formation of the N-N bond, yielding 9H-carbazol-9-amine and the bisulfate anion as a byproduct.
Quantitative Data
The yield of 9H-carbazol-9-amine can be influenced by reaction conditions such as temperature, reaction time, and the purity of reagents. A reported synthesis starting with 25g of carbazole yielded 9.5g of a mixture containing the product and unreacted carbazole, indicating a moderate yield that can be optimized through careful control of the reaction parameters[1]. Further purification is necessary to isolate the pure compound.
| Parameter | Value | Reference |
| Starting Material | 25 g Carbazole | [1] |
| Product Yield (crude mixture) | 9.5 g | [1] |
Experimental Protocol
The following protocol is based on a known procedure for the synthesis of 9H-carbazol-9-amine[1].
Materials:
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9H-Carbazole
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Potassium hydroxide (KOH)
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Hydroxylamine-O-sulfonic acid (HOSA)
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Dimethylformamide (DMF)
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Ethyl acetate
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Dichloromethane
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Hexane
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Water (deionized)
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Brine (saturated NaCl solution)
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Silica gel for column chromatography
Equipment:
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Round-bottom flask
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Magnetic stirrer
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Ice-salt bath
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Separatory funnel
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Rotary evaporator
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Chromatography column
Procedure:
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Dissolution: In a 250 ml round-bottom flask, dissolve 25 g of carbazole in dimethylformamide.
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Deprotonation: Cool the solution in an ice-salt bath. Add 42 g of potassium hydroxide portion-wise while stirring.
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Amination: To the cooled mixture, add hydroxylamine-O-sulfonic acid. Continue stirring for two hours.
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Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
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Washing: Wash the organic extracts sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the residue by column chromatography on silica gel, eluting with a mixture of 25% dichloromethane in hexane to yield 9H-carbazol-9-amine.
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the carbazole ring system and a signal for the amino protons. The aromatic protons will likely appear as multiplets in the range of 7.0-8.5 ppm. The amino protons are expected to appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the twelve carbon atoms of the carbazole framework. The chemical shifts of these carbons will be in the aromatic region, typically between 110 and 140 ppm.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 9H-carbazol-9-amine (182.22 g/mol ). Fragmentation patterns would likely involve the loss of the amino group or cleavage of the carbazole ring.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.5 ppm), -NH₂ protons (broad singlet) |
| ¹³C NMR | Aromatic carbons (~110-140 ppm) |
| IR (cm⁻¹) | N-H stretch (~3300-3500), Aromatic C-H stretch (~3000-3100), Aromatic C=C stretch (~1450-1600) |
| Mass Spec (m/z) | Molecular ion peak at ~182 |
